

# Synthesis of Benzofuran-6-carboxylic Acid: A Detailed Experimental Protocol

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## Compound of Interest

Compound Name: *Benzofuran-6-carboxylic acid*

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This application note provides a comprehensive experimental protocol for the synthesis of **Benzofuran-6-carboxylic acid**, a key intermediate in the production of various pharmaceuticals, including the dry eye disease drug Lifitegrast.<sup>[1][2]</sup> The described method is a robust, scalable, and transition-metal-free three-step process, yielding high-purity **Benzofuran-6-carboxylic acid** without the need for chromatographic purification.<sup>[1][2]</sup>

## I. Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **Benzofuran-6-carboxylic acid** and its intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Purity (by HPLC) (%)	Melting Point (°C)
[2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid	C <sub>11</sub> H <sub>10</sub> O <sub>6</sub>	238.19	74	97	-
Benzofuran-6-carboxylic acid	C <sub>9</sub> H <sub>6</sub> O <sub>3</sub>	178.14	-	98.2	186.8–188.2

## II. Experimental Protocol

This protocol details a synthesis route starting from 4-formyl-3-hydroxy benzoic acid.

### Step 1: Synthesis of Methyl-4-formyl-3-hydroxy benzoate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-formyl-3-hydroxy benzoic acid in methanol.
- **Reagent Addition:** Slowly add thionyl chloride to the solution.
- **Reflux:** Heat the reaction mixture to reflux and stir for 5-6 hours.
- **Work-up:** After cooling, distill off the excess thionyl chloride under reduced pressure. Add water to the crude product and extract with methylene chloride. Concentrate the organic layer under vacuum to obtain methyl-4-formyl-3-hydroxy benzoate.[3]

### Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid

- **Reaction Mixture:** To a solution of sodium hydroxide in distilled water, add methyl-4-formyl-3-hydroxy benzoate, chloroacetic acid, and additional water.[3]

- Reflux: Stir the mixture slowly and heat to reflux for 3 hours.[3]
- Acidification and Isolation: Cool the reaction solution to 15-25 °C and acidify with concentrated hydrochloric acid. Stir for 1 hour at the same temperature.[3]
- Filtration and Washing: Filter the resulting precipitate and wash with water to obtain pure [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid.[3]

### Step 3: Synthesis of Benzofuran-6-carboxylic acid

- Cyclization: A mixture of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid, acetic anhydride, acetic acid, and anhydrous sodium acetate is heated to produce methyl-1-benzofuran-6-carboxylate.[3]
- Hydrolysis: The resulting methyl-1-benzofuran-6-carboxylate is then hydrolyzed using hydrochloric acid in an alcohol solvent.[3]
- Reflux: Heat the reaction mixture to reflux and stir for 7-10 hours.[3]
- Solvent Removal: Distill the alcohol solvent completely under reduced pressure.[3]
- Neutralization and Isolation: Cool the reaction mass to room temperature and adjust the pH to 7-8 using a 20% sodium hydroxide solution. Stir for 2-4 hours at room temperature.[3]
- Purification: Filter the resulting solid and recrystallize from ethyl acetate to obtain high-purity **Benzofuran-6-carboxylic acid**. [3]

## III. Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **Benzofuran-6-carboxylic acid**.



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Caption: Synthetic pathway for **Benzofuran-6-carboxylic acid**.

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## References

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